6-Nitro-1H-inden-1-one
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Overview
Description
6-Nitro-1H-inden-1-one is an organic compound with the molecular formula C9H7NO3. It belongs to the class of compounds known as indenes, which are characterized by a fused ring system consisting of a benzene ring and a cyclopentadiene ring. The presence of a nitro group at the 6-position of the indene ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1H-inden-1-one typically involves the nitration of 1H-inden-1-one. One common method is the reaction of 1H-inden-1-one with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 6-position of the indene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1H-inden-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-Amino-1H-inden-1-one.
Substitution: Various substituted indene derivatives.
Oxidation: Oxidized indene derivatives.
Scientific Research Applications
6-Nitro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-1H-inden-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Nitroindan-1-one: Similar structure but with different substitution patterns.
2,3-Dihydro-1H-inden-1-one: Lacks the nitro group, leading to different chemical properties.
1H-Inden-1-one: The parent compound without any substituents.
Uniqueness
6-Nitro-1H-inden-1-one is unique due to the presence of the nitro group at the 6-position, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H5NO3 |
---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
6-nitroinden-1-one |
InChI |
InChI=1S/C9H5NO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1-5H |
InChI Key |
KMKOJHXZHZFMSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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